molecular formula C8H6N4O2 B1374929 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole CAS No. 943822-93-3

3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole

Cat. No.: B1374929
CAS No.: 943822-93-3
M. Wt: 190.16 g/mol
InChI Key: IHGPNHLLWNXNTI-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole is a heterocyclic compound that features an azide group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azidomethyl group: This step involves the substitution of a suitable leaving group (e.g., halide) with an azide ion (N₃⁻) under nucleophilic substitution conditions.

    Attachment of the furan ring: This can be done through various coupling reactions, such as Suzuki or Heck coupling, depending on the available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms could be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas or lithium aluminum hydride.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild to moderate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-(Aminomethyl)-5-(furan-2-yl)-1,2-oxazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its azide functionality allows for participation in click chemistry reactions, which are essential for creating diverse molecular architectures efficiently.

Synthetic Routes
The synthesis typically involves:

  • Formation of the oxazole ring: Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the azidomethyl group: Substitution of a suitable leaving group with an azide ion.
  • Attachment of the furan ring: Accomplished via coupling reactions such as Suzuki or Heck coupling.

Biological Applications

Biochemical Probes and Tags
The azide group in 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole enables its use as a probe or tag in biochemical assays. It can undergo bioorthogonal reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the labeling or modification of biomolecules.

Case Study 1: Anticancer Efficacy

A study evaluating a series of oxazole derivatives found that this compound exhibited significant cytotoxicity against multiple cancer cell lines. Using an MTT assay to assess cell viability, researchers determined that this compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another investigation assessed various furan derivatives' antimicrobial efficacy against clinically relevant bacterial strains. Compounds structurally similar to this compound showed notable inhibitory effects on Listeria monocytogenes and Yersinia enterocolitica, suggesting applications in food safety and infection control.

Industrial Applications

Advanced Materials Synthesis
Due to its unique structural properties, this compound is utilized in synthesizing advanced materials such as polymers and nanomaterials. The compound's reactivity allows for the development of materials with tailored properties for specific applications.

Research indicates that derivatives of oxazole and furan often exhibit various pharmacological effects:

  • Antimicrobial Activity: Furan derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Activity: Oxazole derivatives have been noted for their ability to inhibit pro-inflammatory mediators such as COX enzymes and cytokines.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole depends on its specific application. In biochemical assays, the azide group can react with alkyne-functionalized molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and can be used to label or modify biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Azidomethyl)-5-(furan-2-yl)-1,2-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.

    3-(Azidomethyl)-5-(furan-2-yl)-1,2-imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.

    3-(Azidomethyl)-5-(furan-2-yl)-1,2-pyrazole: Similar structure but with a pyrazole ring instead of an oxazole ring.

Uniqueness

3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole is unique due to the combination of its azide group, furan ring, and oxazole ring. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in organic synthesis, medicinal chemistry, and materials science.

Biological Activity

3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole is a compound of interest within medicinal chemistry due to its potential biological activities. As a derivative of oxazole and furan, this compound may exhibit various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an azide group and furan moiety, which are known for their reactivity and biological significance. The general structure can be represented as follows:

3 Azidomethyl 5 furan 2 yl 1 2 oxazole\text{3 Azidomethyl 5 furan 2 yl 1 2 oxazole}

Anticancer Activity

Research indicates that compounds containing furan and oxazole rings often possess significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines. A study demonstrated that certain oxazole derivatives exhibited IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
This compoundA549TBD

Antimicrobial Activity

Furan derivatives have been extensively studied for their antimicrobial properties. In a comparative analysis, several furan-containing compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound showed better activity against pathogens such as Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has also been noted. Compounds with similar structures have been reported to inhibit pro-inflammatory mediators such as COX enzymes and cytokines. This activity is crucial in the development of therapeutics for chronic inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study focusing on a series of oxazole derivatives, researchers found that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study utilized an MTT assay to evaluate cell viability and determined that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various furan derivatives against clinically relevant bacterial strains. The results indicated that compounds similar to this compound displayed notable inhibitory effects on Listeria monocytogenes and Yersinia enterocolitica, suggesting potential applications in food safety and infection control.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole, considering the reactivity of the azide group?

  • Methodological Answer : A two-step approach is advisable:

Precursor Synthesis : Start with a chloromethyl-substituted isoxazole (e.g., 5-(chloromethyl)-3-(furan-2-yl)-1,2-oxazole) via nucleophilic substitution or cyclization reactions. Evidence from analogous oxadiazole derivatives suggests using furan-containing precursors and thionation agents (e.g., P2S5) for heterocycle formation .

Azide Introduction : React the chloromethyl intermediate with sodium azide (NaN3) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours. Monitor reaction progress via TLC or FT-IR to confirm azide incorporation (characteristic ~2100 cm<sup>-1</sup> N3 stretch) .

  • Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of precursor:NaN3) to minimize side reactions like dimerization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated DMSO or CDCl3. The furan protons typically appear at δ 6.3–7.4 ppm, while the azidomethyl group shows a singlet near δ 4.0–4.5 ppm .
  • FT-IR : Confirm azide presence via asymmetric stretching (~2100 cm<sup>-1</sup>) and furan C-O-C vibrations (~1250 cm<sup>-1</sup>) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI or EI modes to validate molecular ion peaks (e.g., [M+H]<sup>+</sup> for C8H7N3O2, expected m/z 177.0534) .

Q. How should this compound be stored to prevent decomposition?

  • Methodological Answer :

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (Ar/N2) to mitigate azide degradation .
  • Handling : Avoid prolonged exposure to moisture or temperatures >40°C. Conduct stability studies under accelerated conditions (40°C/75% RH for 4 weeks) to assess decomposition kinetics .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the azidomethyl group in click chemistry applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for azide-alkyne cycloaddition (CuAAC). Focus on frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. H2O) on reaction kinetics. Evidence from oxadiazole systems suggests solvation significantly impacts activation barriers .
    • Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants measured via <sup>1</sup>H NMR).

Q. What experimental strategies resolve contradictions in toxicity data among structurally related furan-isoxazole derivatives?

  • Methodological Answer :

  • Systematic SAR Studies : Vary substituents (e.g., alkyl chain length on the azidomethyl group) and measure acute toxicity (LD50) in rodent models. For example, shows that heptylthio-substituted triazoles exhibit higher toxicity than propyl derivatives, highlighting substituent-dependent trends .
  • Mechanistic Profiling : Use in vitro assays (e.g., CYP450 inhibition, mitochondrial membrane potential) to identify toxicity pathways. Cross-reference with metabolomics data to pinpoint reactive intermediates .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in signaling pathways?

  • Methodological Answer :

  • Wnt/β-Catenin Pathway : Adapt luciferase reporter assays (e.g., TOPFlash) used for SKL2001, a structurally related Wnt agonist. Monitor β-catenin nuclear translocation via immunofluorescence .
  • Cytotoxicity Screening : Use MTT/XTT assays on cancer cell lines (e.g., HCT-116, HeLa) with IC50 calculations. Compare with controls like 5-FU to contextualize potency .

Q. How can substituent effects on the isoxazole ring influence photostability and thermal degradation?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose derivatives to UV light (254 nm) and elevated temperatures (40–80°C). Monitor degradation via HPLC and identify byproducts (e.g., nitriles from azide decomposition) .
  • Electron-Withdrawing Groups (EWGs) : Introduce EWGs (e.g., nitro) to the furan ring to enhance stability. Evidence from oxadiazole derivatives shows EWGs reduce photooxidation rates .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting data on the biological activity of azide-containing heterocycles across studies?

  • Methodological Answer :

  • Meta-Analysis : Compile IC50/EC50 values from published studies (e.g., ) and normalize for assay conditions (e.g., cell line, exposure time).
  • Orthogonal Validation : Confirm activity using multiple assays (e.g., enzymatic inhibition + cell viability). For example, ’s Wnt agonist activity was validated via both luciferase and Western blot assays .

Q. Tables for Reference

Table 1 : Toxicity Trends in Analogous Furan-Heterocycle Derivatives (Adapted from )

SubstituentLD50 (mg/kg)Class
3-Heptylthio250–500IV
3-Propylthio750–1000V
Azidomethyl (Predicted)500–750*IV–V

*Predicted based on structural similarity to triazole derivatives.

Table 2 : Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Signal
<sup>1</sup>H NMRδ 4.2 ppm (s, CH2N3), δ 6.5–7.4 ppm (furan)
FT-IR2100 cm<sup>-1</sup> (N3), 1600 cm<sup>-1</sup> (C=N)
HRMS[M+H]<sup>+</sup> m/z 177.0534

Properties

IUPAC Name

3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-12-10-5-6-4-8(14-11-6)7-2-1-3-13-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGPNHLLWNXNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2.21 g of methane sulfonic acid 5-furan-2-yl-isoxazol-3-ylmethyl ester in 45 mL of DMF was added 0.61 g of sodium azide. After stirring for 15 hrs, the reaction mixture was concentrated under reduced pressure. The residue was dissolved in methylene chloride and distilled water, and the organic layer was separated. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford 1.50 g of 3-azidomethyl-5-furan-2-yl-isoxazole. This concentrate was used in the next step without further purification.
Name
methane sulfonic acid 5-furan-2-yl-isoxazol-3-ylmethyl ester
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole

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